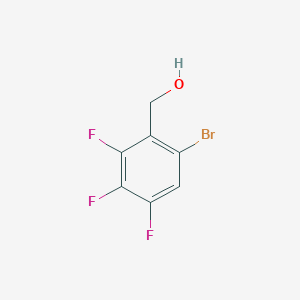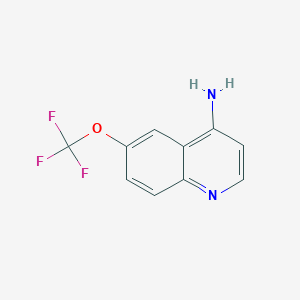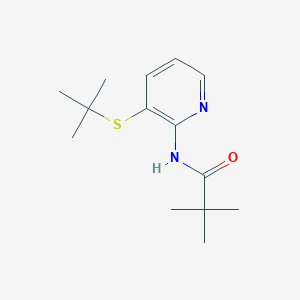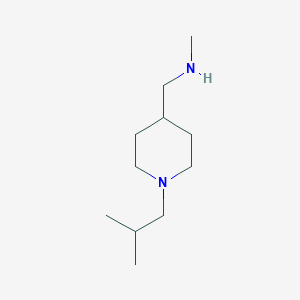![molecular formula C8H5BrClNS B1289546 2-(溴甲基)-4-氯噻吩并[3,2-c]吡啶 CAS No. 209286-63-5](/img/structure/B1289546.png)
2-(溴甲基)-4-氯噻吩并[3,2-c]吡啶
描述
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H5BrClNS and its molecular weight is 262.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光化合物合成
2-(溴甲基)-4-氯噻吩并[3,2-c]吡啶用于合成荧光化合物,特别是噻吩并[3,2-c]吡啶衍生物。这些衍生物表现出显着的荧光性质,受供体-受体取代基的影响,这使得它们在基于荧光的技术和材料科学中的各种应用中很有价值。合成涉及与环胺的反应,然后与硼酸进行 Suzuki 偶联,产生具有不同吸收和发射性质的化合物,这对于理解荧光行为和开发新的荧光材料至关重要 (Toche & Chavan, 2013); (Chavan, Toche & Chavan, 2017)。
杂环化学应用
这种化学物质是创建杂环化合物的基础,杂环化合物在制药、农用化学品和染料中至关重要。它可以构建吡啶-2(1H)-酮衍生物等复杂分子结构,并促进噻吩并呋并[3,4-b]吡啶-2(1H)-酮的合成。这些活动突出了其在扩展杂环化学范围和探索用于开发治疗相关分子的新合成途径中的作用 (Kalme 等人, 2004)。
抗菌衍生物合成
对 2-(溴甲基)-4-氯噻吩并[3,2-c]吡啶的研究还扩展到合成具有抗菌特性的衍生物。这包括开发带有 6-氯噻吩并[3,2-c]吡啶部分的腙衍生物,该衍生物经历各种合成步骤,包括环化和肼解,导致化合物针对革兰氏阳性和革兰氏阴性菌株进行抗菌活性测试。此类研究对于发现新的抗菌剂和了解微生物抑制的结构要求至关重要 (Rao 等人, 2019)。
安全和危害
作用机制
Target of Action
It is known that bromomethyl compounds often participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine may act as an electrophile. The bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by a transmetalation process, where a nucleophilic organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (252934), density (1533g/cm3), and boiling point (2017ºC at 760mmHg) may influence its pharmacokinetic behavior .
Result of Action
Bromomethyl compounds are often used in the synthesis of various organic compounds, suggesting that 2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine could have a role in the synthesis of biologically active molecules .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and an organoboron reagent . Additionally, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability .
生化分析
Biochemical Properties
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by nucleophiles, leading to the formation of new compounds . Additionally, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine has been reported to alter gene expression patterns, which can impact various cellular processes, including proliferation, differentiation, and apoptosis. Understanding these cellular effects is essential for evaluating the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting enzyme activity . Additionally, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound exerts its effects and for designing new therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard ambient conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine has been associated with changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can induce toxic or adverse effects, including tissue damage and alterations in physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and for developing safe and effective treatment protocols.
Metabolic Pathways
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is involved in various metabolic pathways, where it interacts with specific enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile. Additionally, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can affect metabolic flux and metabolite levels, which are important for understanding its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, which facilitate its uptake and distribution . Additionally, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The subcellular localization of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is influenced by targeting signals or post-translational modifications, which are important for understanding its mechanism of action.
属性
IUPAC Name |
2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPVCILZFJNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592580 | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209286-63-5 | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209286-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)







![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)

